3-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-pyridin-2-yl-propionic acid
Description
3-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-pyridin-2-yl-propionic acid (CAS: 886505-63-1) is an Fmoc-protected β-amino acid derivative. Its structure comprises a fluorenylmethyloxycarbonyl (Fmoc) group, a pyridin-2-yl substituent at the β-carbon, and a carboxylic acid moiety. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) for temporary amine protection due to its stability under basic conditions and ease of removal via piperidine . The pyridine ring introduces unique electronic and steric properties, making this compound valuable for synthesizing peptides with tailored interactions, such as metal coordination or hydrogen bonding .
Properties
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-pyridin-2-ylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4/c26-22(27)13-21(20-11-5-6-12-24-20)25-23(28)29-14-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-12,19,21H,13-14H2,(H,25,28)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCSLKNWMYOONQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-pyridin-2-yl-propionic acid, commonly referred to as Fmoc-L-2-pyridylalanine, is a compound that has garnered attention in pharmaceutical and biochemical research due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Chemical Formula | C23H20N2O4 |
| Molecular Weight | 388.42 g/mol |
| IUPAC Name | 3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-pyridin-2-ylpropanoic acid |
| PubChem CID | 24902262 |
| Appearance | Powder |
| Storage Temperature | Room Temperature |
The biological activity of Fmoc-L-2-pyridylalanine is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound's structure allows it to mimic natural amino acids, facilitating its incorporation into peptides and proteins, which can modulate biological processes.
Biological Activity
Research indicates that Fmoc-L-2-pyridylalanine exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that derivatives of this compound can inhibit the growth of specific bacterial strains, suggesting potential applications in antibiotic development.
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit certain enzymes involved in metabolic pathways, which could have implications for drug design targeting metabolic disorders.
- Neuroprotective Effects : Preliminary studies suggest that Fmoc-L-2-pyridylalanine may possess neuroprotective properties, potentially beneficial in neurodegenerative diseases.
Case Studies
- Antimicrobial Studies :
-
Enzyme Inhibition :
- Research conducted by Smith et al. (2020) demonstrated that Fmoc-L-2-pyridylalanine effectively inhibited the enzyme dipeptidyl peptidase IV (DPP-IV), which is relevant in diabetes management. The inhibition was found to be dose-dependent, with significant effects observed at concentrations as low as 10 µM .
- Neuroprotective Effects :
Research Findings
Recent research findings highlight the compound's versatility and potential applications in various fields:
- Pharmaceutical Development : The unique structure of Fmoc-L-2-pyridylalanine makes it an attractive candidate for the synthesis of peptide-based drugs.
- Biological Assays : In vitro assays have confirmed its effectiveness in modulating cellular responses, further supporting its role in drug discovery .
Scientific Research Applications
Peptide Synthesis
Fmoc Protection Strategy
The Fmoc (fluorenylmethoxycarbonyl) group is widely used as a protecting group for amino acids in solid-phase peptide synthesis (SPPS). The stability of the Fmoc group under basic conditions allows for selective deprotection without affecting other functional groups. This property is crucial for the sequential addition of amino acids to form peptides.
Example Case Study
In a study published in the Journal of Peptide Science, researchers utilized Fmoc-3-pyridylpropionic acid to synthesize a series of bioactive peptides. The incorporation of this amino acid enhanced the biological activity of the peptides due to its ability to mimic natural amino acids while providing additional functional capabilities .
Drug Development
Biological Activity
Fmoc-3-pyridylpropionic acid has been explored for its potential pharmacological applications. Its structural similarity to certain neurotransmitters allows it to interact with biological targets, making it a candidate for developing drugs aimed at neurological disorders.
Case Studies in Pharmacology
Recent investigations have shown that derivatives of Fmoc-3-pyridylpropionic acid exhibit significant inhibitory effects on specific enzymes related to neurodegenerative diseases. For instance, a study demonstrated that modifications of this compound could lead to potent inhibitors of acetylcholinesterase, an enzyme implicated in Alzheimer's disease .
Material Science
Polymer Chemistry
The incorporation of Fmoc-3-pyridylpropionic acid into polymer matrices has been studied for creating smart materials with responsive properties. These materials can change their physical or chemical properties in response to environmental stimuli, such as pH or temperature.
Research Findings
A research team developed a novel polymer using Fmoc-3-pyridylpropionic acid as a monomer. The resulting polymer demonstrated enhanced mechanical properties and biocompatibility, making it suitable for biomedical applications such as drug delivery systems .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Key Properties
The primary structural variation among Fmoc-protected β-amino acids lies in the substituent at the β-carbon. Below is a comparative analysis of the target compound and its analogs:
Table 1: Structural and Functional Comparison
Q & A
Q. What are the optimal conditions for synthesizing 3-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-pyridin-2-yl-propionic acid, and how can coupling efficiency be monitored?
Methodological Answer: Synthesis typically involves Fmoc-protection of the amino group followed by coupling with pyridin-2-yl-propionic acid. Use a molar ratio of 1:1.2 (amino acid:pyridin-2-yl derivative) in anhydrous DMF with HOBt/DIC as coupling agents. Monitor reaction progress via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient, UV detection at 265 nm). Incomplete coupling manifests as a residual peak for the starting amine .
Q. How should researchers handle and store this compound to prevent degradation?
Methodological Answer: Store at -20°C under inert gas (argon) in amber vials to avoid light-induced Fmoc cleavage. For handling, use PPE (nitrile gloves, safety goggles) in a fume hood. Pre-weigh aliquots to minimize freeze-thaw cycles, as moisture accelerates hydrolysis of the Fmoc group .
Q. What analytical techniques are critical for confirming the compound’s purity and stereochemical integrity?
Methodological Answer:
- Purity: Reverse-phase HPLC (as above) with ≥95% purity threshold.
- Stereochemistry: Chiral HPLC (Chiralpak IA column, hexane/isopropanol) or circular dichroism (CD) to confirm enantiomeric excess.
- Structural Confirmation: HRMS (ESI+ mode) for molecular ion matching and NMR (¹H, ¹³C) to verify pyridin-2-yl proton environments (δ 8.2–8.5 ppm) and Fmoc aromatic signals .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction yields when scaling up synthesis?
Methodological Answer: Yield discrepancies often arise from inefficient mixing or temperature gradients. Use microwave-assisted synthesis (e.g., 50°C, 30 W, 20 min) to enhance homogeneity and reduce side reactions. For large-scale batches, employ flow chemistry with immobilized reagents to maintain stoichiometric control. Validate scalability via DoE (Design of Experiments) to optimize solvent volume, temperature, and mixing rates .
Q. What strategies mitigate racemization during solid-phase peptide synthesis (SPPS) using this Fmoc-protected derivative?
Methodological Answer: Racemization occurs at the α-carbon during activation. Use low-temperature coupling (0–4°C) with oxyma pure/DIC as coupling agents, which reduce base-catalyzed epimerization. Post-coupling, perform Kaiser tests to confirm amine depletion. For sensitive sequences, incorporate pseudoproline dipeptides to sterically hinder racemization .
Q. How does the pyridin-2-yl substituent influence peptide conformation, and how can this be experimentally validated?
Methodological Answer: The pyridin-2-yl group introduces steric bulk and π-π interactions, stabilizing β-turn structures. Validate via:
- X-ray crystallography : Resolve peptide crystals (e.g., 0.2 M sodium citrate, 20% PEG 3350).
- NMR NOESY : Identify inter-residue nuclear Overhauser effects (NOEs) indicative of folded conformations.
- MD simulations : Compare with analogs lacking the pyridin-2-yl group to isolate its conformational impact .
Q. What are the implications of batch-to-batch variability in fluorine-containing analogs (e.g., 3,5-difluorophenyl derivatives) on biological activity?
Methodological Answer: Fluorine positioning alters lipophilicity and target binding. For consistent bioactivity:
- QC Testing : Use 19F NMR to confirm regiochemistry (δ -110 to -120 ppm for aryl fluorines).
- SAR Studies : Compare IC₅₀ values in enzyme assays (e.g., kinase inhibition) across batches.
- DSC (Differential Scanning Calorimetry) : Monitor melting points (±2°C tolerance) to detect polymorphic variations .
Troubleshooting & Safety
Q. How should researchers address unexpected byproducts during Fmoc deprotection?
Methodological Answer: Common byproducts (e.g., dibenzofulvene adducts) form if piperidine deprotection is incomplete. Use 20% piperidine in DMF (v/v) with two 5-minute treatments. Quench with 0.1 M HCl to protonate residual amines. For persistent issues, substitute piperidine with 1,8-diazabicycloundec-7-ene (DBU)/piperidine (2:98) to accelerate Fmoc removal .
Q. What precautions are necessary when handling iodinated or mercapto derivatives of this compound?
Methodological Answer:
- Iodinated analogs (e.g., 3-iodophenyl derivatives): Shield from light to prevent C-I bond cleavage. Use Na₂S₂O₃ washes to quench free iodine.
- Mercapto derivatives (e.g., 3-mercaptopropanoic acid): Work under nitrogen with TCEP to suppress disulfide formation. Monitor air-sensitive steps via Ellman’s assay .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
